molecular formula C13H14INO3 B13025271 Ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate

Ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B13025271
M. Wt: 359.16 g/mol
InChI Key: BFOOLPZRRGWJOQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes an iodophenyl group, a pyrrolidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Iodophenyl Group: This step often involves an iodination reaction using reagents such as iodine or iodinating agents.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Products may include iodophenyl ketones or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The iodophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The pyrrolidine ring and ester group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl 1-(4-iodophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with the iodine atom at a different position.

    Ethyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: Ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different halogen atoms.

Properties

Molecular Formula

C13H14INO3

Molecular Weight

359.16 g/mol

IUPAC Name

ethyl 1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14INO3/c1-2-18-13(17)9-6-12(16)15(8-9)11-5-3-4-10(14)7-11/h3-5,7,9H,2,6,8H2,1H3

InChI Key

BFOOLPZRRGWJOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)I

Origin of Product

United States

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